2-(3-Bromophenyl)-2'-trifluoromethylacetophenone
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information on its appearance (color, state of matter) and any distinctive odor.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include information on the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information on its spectral properties (UV/Vis, IR, NMR, etc.).Scientific Research Applications
Stereochemical Outcomes in Organic Synthesis
McMurry coupling of bromoacetophenone derivatives, such as 4-bromoacetophenone, has been studied to understand the stereochemical outcomes in organic synthesis. This includes the unexpected cis:trans ratio in the synthesis of 2,3-bis(4-bromophenyl)-2-butenes, which was confirmed by X-ray crystallography (Daik et al., 1998).
Preparation of Organic Compounds
In organic syntheses, bromoacetophenone derivatives are used in the preparation of complex organic compounds, such as 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (Wong et al., 2017).
Derivatization and Analytical Chemistry
Bromoacetophenone derivatives, such as 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, are used in derivatization for spectrophotometric detection in high-performance liquid chromatography. This process is applied to a variety of carboxylic acids (Ingalls et al., 1984).
Antipathogenic Properties
Studies have shown that derivatives of bromoacetophenone, like 2-bromophenyl, exhibit antipathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This demonstrates their potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Antioxidant Activity
Compounds synthesized from bromoacetophenone, like (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on, have been tested for antioxidant activity, though they have shown low potency as antioxidant agents (Brahmana et al., 2021).
Anticonvulsant Activity
Research indicates that derivatives of bromoacetophenone, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have significant anticonvulsant activity. This compound, in particular, was found to be protective in the maximal electroshock seizure test in rats (Unverferth et al., 1998).
Inhibition of Carbonic Anhydrase
Bromophenols synthesized from bromoacetophenone derivatives have shown inhibitory properties against human carbonic anhydrase II, suggesting potential applications in the treatment of diseases like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Synthesis of Heterocyclic Compounds
Bromoacetophenone derivatives are utilized in the synthesis of complex heterocyclic compounds such as benzimidazoles and pyrazolopyridines, which have diverse applications in medicinal chemistry (Lygin et al., 2009).
DNA Interaction and Antioxidant Potential
New chalcones synthesized from bromoacetophenone have been studied for their interaction with DNA and antioxidant potential, demonstrating strong interactions with DNA through intercalation mode and exhibiting notable antioxidant properties (Rasool et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal practices.
Future Directions
This involves discussing potential future research directions, such as further studies on the compound’s properties, potential applications, and modifications that could be made to its structure to enhance its properties or reduce its hazards.
properties
IUPAC Name |
2-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-5-3-4-10(8-11)9-14(20)12-6-1-2-7-13(12)15(17,18)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPUGNFTQXIPJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642316 |
Source
|
Record name | 2-(3-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2'-trifluoromethylacetophenone | |
CAS RN |
898784-19-5 |
Source
|
Record name | Ethanone, 2-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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